molecular formula C8H13N3O8 B14727963 4,4,4-Trinitrobutyric acid sec-butyl ester CAS No. 13012-99-2

4,4,4-Trinitrobutyric acid sec-butyl ester

Cat. No.: B14727963
CAS No.: 13012-99-2
M. Wt: 279.20 g/mol
InChI Key: SAQOAZNTNYHGLK-UHFFFAOYSA-N
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Description

4,4,4-Trinitrobutyric acid sec-butyl ester is an organic compound characterized by the presence of three nitro groups attached to the butyric acid backbone, with a sec-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trinitrobutyric acid sec-butyl ester typically involves the nitration of butyric acid derivatives followed by esterification. One common method involves the nitration of butyric acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resultant trinitrobutyric acid is then esterified with sec-butyl alcohol in the presence of an acid catalyst to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the esterification process .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trinitrobutyric acid sec-butyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or further nitrated products.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

4,4,4-Trinitrobutyric acid sec-butyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trinitrobutyric acid sec-butyl ester involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Properties

CAS No.

13012-99-2

Molecular Formula

C8H13N3O8

Molecular Weight

279.20 g/mol

IUPAC Name

butan-2-yl 4,4,4-trinitrobutanoate

InChI

InChI=1S/C8H13N3O8/c1-3-6(2)19-7(12)4-5-8(9(13)14,10(15)16)11(17)18/h6H,3-5H2,1-2H3

InChI Key

SAQOAZNTNYHGLK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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